molecular formula C10H10Br2O3 B1330553 2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone CAS No. 63987-72-4

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B1330553
CAS No.: 63987-72-4
M. Wt: 337.99 g/mol
InChI Key: HLUJMWHWLACQJS-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O3. It is characterized by the presence of two bromine atoms and a 3,4-dimethoxyphenyl group attached to an ethanone backbone. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone can be synthesized through a bromination reaction. One common method involves the bromination of 3,4-dimethoxyacetophenone using bromine or a brominating agent such as sodium bromide or magnesium bromide in an appropriate solvent. The reaction typically occurs under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 1-(3,4-dimethoxyphenyl)ethanone by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate in acidic or basic conditions.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used.

    Reduction: 1-(3,4-dimethoxyphenyl)ethanone.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,2-Dibromo-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Pharmaceutical Research: It is used in the development of potential drug candidates and bioactive molecules.

    Material Science: The compound is utilized in the preparation of specialized materials and coatings.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with molecular targets through its bromine atoms and phenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Similar structure but with only one bromine atom.

    3,4-Dimethoxyacetophenone: Lacks bromine atoms, serving as a precursor in the synthesis of 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a broader range of chemical transformations compared to its mono-brominated or non-brominated counterparts.

Properties

IUPAC Name

2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O3/c1-14-7-4-3-6(5-8(7)15-2)9(13)10(11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUJMWHWLACQJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311381
Record name 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63987-72-4
Record name 63987-72-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241999
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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